molecular formula C23H23NO7 B12346835 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12346835
M. Wt: 425.4 g/mol
InChI Key: OIRHFMCRFBZHGD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromenone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxyphenoxy and Nitrophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using methoxyphenol and nitrophenyl halides as starting materials.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Use of Catalysts: Transition metal catalysts to improve reaction efficiency.

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield.

    Purification Techniques: Chromatography and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Generation of Reactive Species: Inducing oxidative stress or other reactive species that can affect cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of functional groups and the chromenone core structure

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C23H23NO7/c1-28-17-3-2-4-19(11-17)31-22-14-30-21-12-18(9-10-20(21)23(22)25)29-13-15-5-7-16(8-6-15)24(26)27/h2-8,11,14,18,20-21H,9-10,12-13H2,1H3

InChI Key

OIRHFMCRFBZHGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3CC(CCC3C2=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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